Tetrahydrofuran-3-carboxylic acid
Overview
Description
Tetrahydrofuran-3-carboxylic acid (THFCA) is an organic compound of the carboxylic acid family. It is a hydrophobic molecule that is soluble in organic solvents, such as ether and benzene. THFCA is a versatile compound that has a wide range of applications in both scientific research and industrial processes.
Scientific Research Applications
Intermolecular Associations and Vibrational Circular Dichroism
Carboxylic acids, including tetrahydrofuran-3-carboxylic acid, display strong intermolecular associations. A study highlighted the behavior of tetrahydrofuran-2-carboxylic acid, a chiral building block for beta-lactam antibiotics, using vibrational circular dichroism (VCD) to investigate the effects of dimerization in solutions. This research provides insights into the complex equilibrium between monomers and dimers of chiral carboxylic acids in different solvents, revealing the significance of intermolecular associations in the behavior of these compounds (Kuppens et al., 2006).
Peptidomimetic Applications
The use of this compound in the synthesis of peptidomimetics is illustrated through the efficient creation of a branched tetrahydrofurane δ-sugar amino acid, showcasing its potential as a building block in designing peptidomimetics with conformationally restricted structures. This approach underscores the compound's utility in accessing new types of peptidomimetics, leveraging its structural resemblance to dipeptide glycine-alanine (Defant et al., 2011).
Synthesis of Conformationally Constrained Structures
This compound derivatives have been synthesized via an asymmetric organocatalytic cascade process, leading to the creation of compounds with multiple stereogenic centers. This process highlights the compound's versatility in synthesizing complex organic structures with high stereoselectivity, facilitating the exploration of new chemical entities with potential pharmacological applications (Zhao & Liu, 2017).
Catalytic Applications in Organic Synthesis
The compound's utility extends to catalysis, where it has been used in the hydroboration of carboxylic acids under mild, catalyst-free conditions. This innovative approach demonstrates the compound's potential in simplifying reaction conditions for the reduction of carboxylic acids, offering a promising toolkit for large-scale applications (Xu et al., 2019).
Environmental Impact through Green Chemistry
In an environmentally friendly synthesis, substituted carbocycles, tetrahydrofurans, and tetrahydropyrans were obtained from omega-unsaturated carboxylic acids using Kolbe electrolysis. This methodology emphasizes the role of this compound in promoting sustainable chemical practices, contributing to the development of green chemistry solutions (Lebreux et al., 2008).
Safety and Hazards
Tetrahydrofuran-3-carboxylic acid is highly flammable and harmful if swallowed . It causes serious eye irritation and may cause respiratory irritation . It may cause drowsiness or dizziness and is suspected of causing cancer . Safety precautions include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .
Mechanism of Action
Target of Action
Tetrahydrofuran-3-carboxylic acid (THFCA) is a derivative of carboxylic acid. Carboxylic acids are known to undergo nucleophilic acyl substitution reactions .
Mode of Action
The mode of action of THFCA is likely to involve nucleophilic acyl substitution reactions, a common reaction for carboxylic acids . In these reactions, a nucleophile attacks the carbonyl carbon, leading to a tetrahedral intermediate, which then collapses, releasing a leaving group . This process can lead to the formation of various derivatives such as esters, amides, and alcohols .
Biochemical Pathways
It’s known that carboxylic acids and their derivatives play crucial roles in various biochemical pathways, including energy production and synthesis of biomolecules .
Pharmacokinetics
Carboxylic acids generally have good bioavailability due to their ability to form hydrogen bonds with biological molecules .
Result of Action
Carboxylic acids and their derivatives are known to participate in various biological processes, including energy production, signal transduction, and synthesis of biomolecules .
Action Environment
Environmental factors such as temperature, pH, and presence of other chemicals can influence the action, efficacy, and stability of THFCA . For instance, the optimal conditions for the reaction of carboxylic acids are typically a neutral to slightly acidic pH and moderate temperatures . Additionally, the presence of certain metals can influence the reaction .
properties
IUPAC Name |
oxolane-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c6-5(7)4-1-2-8-3-4/h4H,1-3H2,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOTREHHXSQGWTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00405339 | |
Record name | tetrahydrofuran-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00405339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
89364-31-8, 66838-42-4 | |
Record name | tetrahydrofuran-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00405339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | oxolane-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (R)-Tetrahydro-3-furoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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